Enhanced Lipophilicity (LogP) Relative to Alrestatin Free Acid Enables Membrane Partitioning
The 3-(pyridin-4-yl)propyl ester group elevates the computed partition coefficient (XLogP3) of the target compound to 3.3 , compared with 2.4 for the parent alrestatin free acid [1]. This represents a ΔlogP increase of +0.9 units, corresponding to an approximately 8-fold increase in predicted octanol-water partition coefficient. This shift from a carboxylic acid (hydrogen bond donor count = 0 for the anion, but capable of strong hydration) to a neutral ester with extended alkyl-pyridyl chain reduces aqueous solubility while enhancing passive membrane permeability—a critical property for intracellular target engagement assays or cellular phenotypic screening where the free acid form would be largely membrane-impermeable. For context, the sodium salt of alrestatin (CAS 51876-97-2) would be even more hydrophilic due to full ionization.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 (CAS 325850-99-5) |
| Comparator Or Baseline | Alrestatin free acid: XLogP3 = 2.4 (CAS 51411-04-2) |
| Quantified Difference | ΔXLogP3 = +0.9 (approx. 8-fold increase in predicted logP) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release); consistent methodology across both compounds |
Why This Matters
A ΔlogP of +0.9 fundamentally alters compound disposition in cellular assays; researchers requiring intracellular target access should select the ester over the free acid, as the latter's low lipophilicity will limit passive membrane crossing.
- [1] PubChem CID 5155280. Computed XLogP3-AA = 2.4 for 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate. View Source
